calcium;2-sulfidoacetate
Description
Calcium 2-sulfidoacetate (CAS 65208-41-5), also known as calcium thioglycolate trihydrate, is a calcium salt of thioglycolic acid (HSCH₂COOH). Its molecular formula is C₂H₂CaO₂S·3H₂O, with a molecular weight of 188.23 g/mol (including the trihydrate) . This compound is primarily utilized in the cosmetic and personal care industries as a depilatory agent due to its ability to break disulfide bonds in keratin, enabling hair removal . It is classified for industrial use only, with safety data sheets (SDS) emphasizing precautions for skin and eye contact .
Properties
CAS No. |
37457-75-3 |
|---|---|
Molecular Formula |
C2H2CaO2S |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
calcium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |
InChI Key |
QVCFQEFEMBCIOI-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
Canonical SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
Other CAS No. |
29820-13-1 |
Pictograms |
Corrosive; Irritant |
Related CAS |
68-11-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium thioglycolate can be synthesized through the reaction of thioglycolic acid with calcium hydroxide. The process involves dissolving thioglycolic acid in water and gradually adding calcium hydroxide to the solution. The reaction produces calcium thioglycolate as a precipitate, which is then filtered and dried .
Industrial Production Methods
In industrial settings, calcium thioglycolate is produced by reacting thioglycolic acid with calcium carbonate or calcium oxide. The reaction is carried out in aqueous solution, and the resulting product is purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Calcium thioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize calcium thioglycolate.
Reducing Agents: Sodium borohydride or other reducing agents can be used in reduction reactions.
Substitution Reactions: Various alkyl halides can be used in substitution reactions to replace the thiol group.
Major Products Formed
Dithiodiglycolic Acid: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Scientific Research Applications
Calcium thioglycolate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Employed in the preparation of thioglycolate broth for bacterial culture.
Medicine: Utilized in depilatory creams for hair removal.
Industry: Applied in environmental remediation to remove heavy metals from water bodies.
Mechanism of Action
Calcium thioglycolate exerts its effects primarily through the thiol group, which can break disulfide bonds in proteins. This mechanism is particularly useful in hair removal products, where it breaks the disulfide bonds in keratin, weakening the hair structure and allowing for easy removal . The compound also acts as a reducing agent, participating in redox reactions that involve the transfer of electrons .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Calcium 2-Sulfidoacetate | C₂H₂CaO₂S·3H₂O | 65208-41-5 | 188.23 | Cosmetic depilatory |
| Calcium Acetate | Ca(CH₃CO₂)₂·H₂O | 114460-21-8 | 176.18 | Pharmaceutical |
| Sodium Chloroacetate | C₂H₃ClO₂·Na | 3926-62-3 | 138.49 | Organic synthesis |
| Potassium Thioglycolate | KSCH₂COO | 367-51-1 | 130.18 | Cosmetic depilatory |
| Calcium Sulfate | CaSO₄ | 7778-18-9 | 136.14 | Industrial/Agriculture |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
